molecular formula C21H24N6O5 B11281467 5-amino-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11281467
M. Wt: 440.5 g/mol
InChI Key: OSLQCBOYNVAFPN-UHFFFAOYSA-N
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Description

5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXY-5-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, multiple methoxy groups, and a carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXY-5-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the triazole ring or other parts of the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Solvents such as dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO) are commonly used in these reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways.

Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

Industry: In the industrial sector, the compound can be utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXY-5-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

    5-Amino-1,3-dimethylpyrazole: This compound shares the amino and triazole functionalities but differs in its overall structure and substituents.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has similar methoxy and amino groups but lacks the triazole ring.

Uniqueness: The uniqueness of 5-AMINO-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXY-5-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C21H24N6O5

Molecular Weight

440.5 g/mol

IUPAC Name

5-amino-1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C21H24N6O5/c1-12-5-7-15(30-2)14(9-12)24-21(29)19-20(22)27(26-25-19)11-18(28)23-13-6-8-16(31-3)17(10-13)32-4/h5-10H,11,22H2,1-4H3,(H,23,28)(H,24,29)

InChI Key

OSLQCBOYNVAFPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=C(C=C3)OC)OC)N

Origin of Product

United States

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